molecular formula C26H30F2N4OS B2720648 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide CAS No. 1190015-25-8

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide

Cat. No. B2720648
CAS RN: 1190015-25-8
M. Wt: 484.61
InChI Key: AHLRQFJRUKNSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H30F2N4OS and its molecular weight is 484.61. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antiviral Compounds

Researchers have developed a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which demonstrated strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. These findings suggest the potential of spirothiazolidinone scaffolds for developing new classes of antiviral molecules, indicating a versatile application in addressing viral infections (Çağla Begüm Apaydın et al., 2020).

Anticancer and Antidiabetic Spirothiazolidines

A novel series of spirothiazolidines analogs were synthesized and evaluated for their anticancer and antidiabetic activities. Among them, compounds demonstrated significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as alpha-amylase and alpha-glucosidase inhibitory activities. This highlights the dual therapeutic potential of these compounds in cancer and diabetes treatment (E. M. Flefel et al., 2019).

Antimicrobial Activity

Another study focused on thiazole derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, which were synthesized to determine their antimicrobial activity. These compounds exhibited considerable antibacterial and antifungal activities against a range of pathogens, indicating their potential as new antimicrobial agents (B. A. Baviskar et al., 2013).

Novel Thiazole Antimicrobials

Additionally, the antimicrobial effects of novel thiazole derivatives were studied, showing considerable activity against foodborne pathogens, Candida species, and filamentous fungi. This research supports the use of thiazole compounds as promising antimicrobial agents (M. Y. Cankilic & L. Yurttaş, 2017).

properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F2N4OS/c1-25(2,3)18-7-5-17(6-8-18)23-24(31-26(30-23)11-13-32(4)14-12-26)34-16-22(33)29-21-15-19(27)9-10-20(21)28/h5-10,15H,11-14,16H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLRQFJRUKNSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide

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